(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
Overview
Description
(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups, including a hydroxypyridine, a thiophenyltriazole, and a piperidinylmethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the hydroxypyridine and thiophenyltriazole, followed by their coupling with piperidinylmethanone under controlled conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with target proteins, while the triazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E, used in biological assays.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(3-Hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-hydroxypyridin-2-yl)-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15-2-1-6-18-16(15)17(24)21-7-3-13(4-8-21)22-10-14(19-20-22)12-5-9-25-11-12/h1-2,5-6,9-11,13,23H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBRBISULPDIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CSC=C3)C(=O)C4=C(C=CC=N4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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